3-Bromo-6-chloro-2-methylaniline
Description
3-Bromo-6-chloro-2-methylaniline (CAS 1007226-77-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrClN. It features a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 6, a methyl group at position 2, and an amino group (-NH₂) at position 1 (by IUPAC numbering). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. Its structural complexity, combining electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group, makes it a versatile candidate for studying regioselective reactions and substituent effects .
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 |
InChI Key |
DYSKZMWZNSCOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
Key Comparison Points : Melting points, purity, pricing, and substituent electronic/steric effects.
| Compound Name | CAS RN | Substituent Positions | Purity (%) | Melting Point (°C) | Price (JPY) | Molecular Weight |
|---|---|---|---|---|---|---|
| 3-Bromo-6-chloro-2-methylaniline | 1007226-77-8 | Br (3), Cl (6), CH₃ (2) | N/A | Not reported | N/A | 234.51 |
| 3-Bromo-2-methylaniline | 55289-36-6 | Br (3), CH₃ (2) | >97.0 | 253–255 | 14,000/25g | 186.04 |
| 3-Bromo-4-methylaniline | 7745-91-7 | Br (3), CH₃ (4) | N/A | 27–30 | 5,400/5g | 186.04 |
| 4-Bromo-2-chloro-6-methylaniline | 58026-21-4 | Br (4), Cl (2), CH₃ (6) | N/A | Not reported | N/A | 234.51 |
Analysis :
- Steric Effects: The methyl group at position 2 in the target compound creates steric hindrance near the amino group, which may slow down electrophilic substitution reactions compared to 3-Bromo-4-methylaniline .
- Cost : Halogenated anilines with multiple substituents (e.g., Br + Cl) are typically more expensive due to complex synthesis, though direct pricing data for the target compound is unavailable .
Halogen Variants
Key Comparison Points : Reactivity, molecular weight, and applications.
| Compound Name | CAS RN | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 1007226-77-8 | Br, Cl, CH₃ | 234.51 | High polarity, moderate solubility in organic solvents |
| 3-Chloro-2-methylaniline | 87-60-5 | Cl, CH₃ | 141.60 | Lower molecular weight, higher volatility |
| 2-Bromo-6-chloro-4-nitroaniline | 99-34-3 | Br, Cl, NO₂ | 265.48 | Strong electron withdrawal (NO₂), used in dye synthesis |
Analysis :
- Reactivity : Bromine’s larger atomic size makes it a better leaving group than chlorine in nucleophilic substitution reactions. For example, the Br in the target compound may undergo Suzuki coupling more readily than Cl in 3-Chloro-2-methylaniline .
- Applications : The nitro group in 2-Bromo-6-chloro-4-nitroaniline enhances its utility in azo dye synthesis, while the target compound’s methyl group may favor pharmaceutical applications (e.g., as seen in Tolfenamic acid derivatives) .
Multi-Substituted Derivatives
Key Comparison Points : Steric hindrance, solubility, and synthetic challenges.
| Compound Name | CAS RN | Substituents | Molecular Weight | Notable Feature |
|---|---|---|---|---|
| This compound | 1007226-77-8 | Br, Cl, CH₃ | 234.51 | Moderate steric hindrance |
| 3-Bromo-2,4,6-trimethylaniline | 82842-52-2 | Br, CH₃ (2,4,6) | 228.11 | High steric hindrance, low solubility |
| 3-Bromo-2-fluoro-6-nitroaniline | 1804841-26-6 | Br, F, NO₂ | 235.01 | Strong electron withdrawal (F, NO₂) |
Analysis :
- Steric Effects: The trimethyl substitution in 3-Bromo-2,4,6-trimethylaniline severely restricts access to the amino group, unlike the target compound’s single methyl group .
- Solubility : Fluoro and nitro groups in 3-Bromo-2-fluoro-6-nitroaniline increase polarity, likely improving aqueous solubility compared to the target compound’s hydrophobic methyl group .
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